molecular formula C27H21N3O5S2 B2549239 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 895101-48-1

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2549239
CAS No.: 895101-48-1
M. Wt: 531.6
InChI Key: YFSCVQRPCZRBNN-UHFFFAOYSA-N
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Description

This compound (CAS: 895101-48-1, Molecular Formula: C₂₇H₂₁N₃O₅S₂, Molecular Weight: 531.60 g/mol) is a complex heterocyclic molecule featuring a tricyclic core structure with fused benzodioxole and thiadiazine rings. The sulfanyl linkage at position 4 introduces a reactive thioether group, which may facilitate covalent interactions in biological systems or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5S2/c1-17-6-2-3-7-19(17)14-30-21-9-5-4-8-20(21)26-25(37(30,32)33)13-28-27(29-26)36-15-22(31)18-10-11-23-24(12-18)35-16-34-23/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCVQRPCZRBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves several steps, starting with the preparation of the benzodioxole and thiazole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated reagents can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzodioxole and thiazole rings allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name / CAS Substituents at Position 4 / 9 Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (895101-48-1) 4: [2-(Benzodioxol-5-yl)-2-oxoethyl]sulfanyl; 9: 2-Methylphenylmethyl C₂₇H₂₁N₃O₅S₂ 531.60 Benzodioxole, thioether, ketone
N-(4-Ethoxyphenyl) Derivative (895100-83-1) 4: Sulfanylacetamide; 9: 2-Methylphenylmethyl C₂₈H₂₆N₄O₄S₂ 546.66 Ethoxyphenylamide, thioether
N-(4-Chlorophenyl) Derivative (895102-18-8) 4: Sulfanylacetamide; 9: Methyl C₂₄H₂₀ClN₃O₃S₂ 522.06 Chlorophenylamide, methyl
6-Ethyl-2-Trifluoromethyl Derivative (1326927-12-1) 6: Ethyl; 2: Trifluoromethylbenzylsulfanyl C₂₄H₂₀F₃N₃O₂S₂ 535.55 Trifluoromethyl, ethyl, pyrimidobenzothiazine

Physicochemical and Functional Implications

Lipophilicity and Solubility: The target compound’s benzodioxole and 2-methylphenyl groups increase hydrophobicity compared to the ethoxyphenylamide derivative (logP estimated >3.5 vs. ~2.8 for the ethoxyphenyl analog) .

Electronic Effects :

  • The trifluoromethyl group in 1326927-12-1 introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfanyl group for nucleophilic substitution reactions .
  • The ethoxy group in 895100-83-1 provides electron-donating resonance effects, stabilizing the acetamide moiety .

Biological Interactions :

  • Benzodioxole-containing compounds (e.g., the target molecule) are associated with enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .
  • The chlorophenyl derivative’s electronegative Cl atom may improve target binding affinity in halogen-bonding interactions .

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